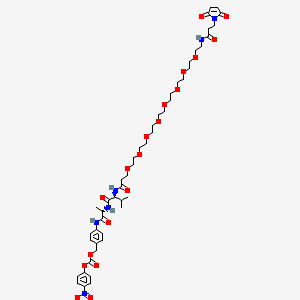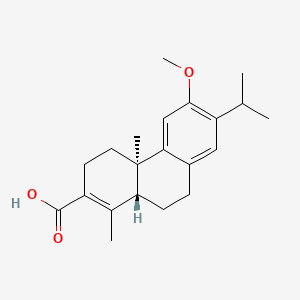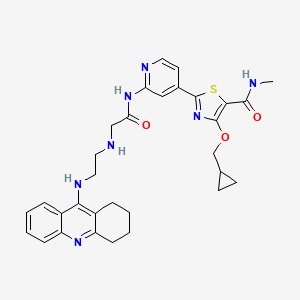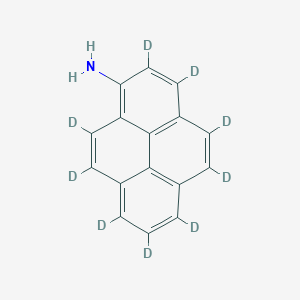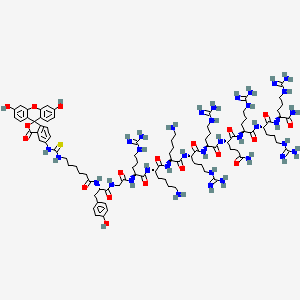
Fitc-LC-tat (47-57)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fitc-LC-tat (47-57) is a fluorescently labeled peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research applications. The fluorescent label, fluorescein isothiocyanate (FITC), allows for easy tracking and visualization of the peptide within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fitc-LC-tat (47-57) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Fitc-LC-tat (47-57) is FITC-LC-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2. The FITC label is attached to the peptide via a long chain (LC) to prevent degradation.
Industrial Production Methods
Industrial production of Fitc-LC-tat (47-57) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Fitc-LC-tat (47-57) primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions are modified peptides with altered properties, such as increased stability or altered binding affinity.
Aplicaciones Científicas De Investigación
Fitc-LC-tat (47-57) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Utilized in cell-penetration studies to understand how peptides can cross cell membranes.
Medicine: Employed in drug delivery research to enhance the delivery of therapeutic molecules into cells.
Industry: Applied in the development of diagnostic tools and assays that require cell-penetrating peptides.
Mecanismo De Acción
Fitc-LC-tat (47-57) exerts its effects by penetrating cell membranes through a mechanism that involves direct translocation rather than endocytosis. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FITC label allows for visualization and tracking of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
Tat (47-57): The non-labeled version of the peptide.
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Uniqueness
Fitc-LC-tat (47-57) is unique due to its fluorescent label, which allows for easy tracking and visualization in biological systems. This feature makes it particularly valuable in research applications where monitoring the peptide’s location and movement is crucial.
Propiedades
Fórmula molecular |
C91H141N35O19S |
|---|---|
Peso molecular |
2061.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C91H141N35O19S/c92-35-5-3-14-60(120-75(135)59(17-9-39-109-85(98)99)117-72(132)48-115-74(134)67(44-49-23-26-51(127)27-24-49)118-71(131)22-2-1-7-37-114-90(146)116-50-25-30-55-54(45-50)83(143)145-91(55)56-31-28-52(128)46-68(56)144-69-47-53(129)29-32-57(69)91)77(137)121-61(15-4-6-36-93)78(138)123-63(19-11-41-111-87(102)103)79(139)124-65(21-13-43-113-89(106)107)81(141)126-66(33-34-70(94)130)82(142)125-64(20-12-42-112-88(104)105)80(140)122-62(18-10-40-110-86(100)101)76(136)119-58(73(95)133)16-8-38-108-84(96)97/h23-32,45-47,58-67,127-129H,1-22,33-44,48,92-93H2,(H2,94,130)(H2,95,133)(H,115,134)(H,117,132)(H,118,131)(H,119,136)(H,120,135)(H,121,137)(H,122,140)(H,123,138)(H,124,139)(H,125,142)(H,126,141)(H4,96,97,108)(H4,98,99,109)(H4,100,101,110)(H4,102,103,111)(H4,104,105,112)(H4,106,107,113)(H2,114,116,146)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Clave InChI |
LGQQNQDWKGOXHB-KJJQCGMTSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


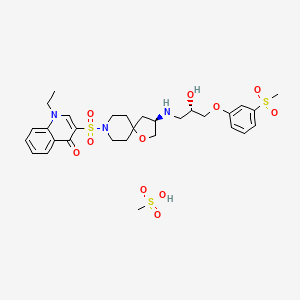
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)

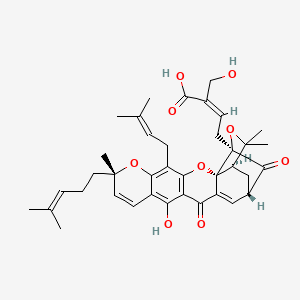

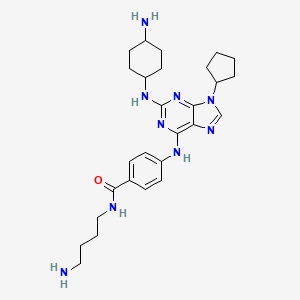
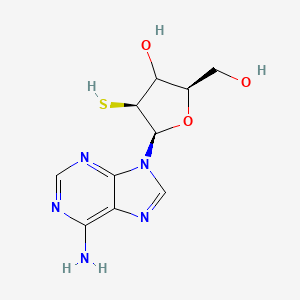

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
